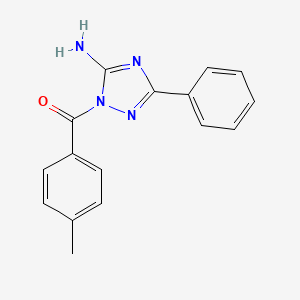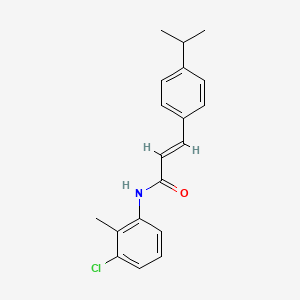![molecular formula C20H20N2O2 B5824198 N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases. It is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a crucial role in immune system signaling pathways.
Mécanisme D'action
TYK2 plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. These cytokines are involved in the regulation of immune responses and are known to be dysregulated in autoimmune diseases. By inhibiting TYK2, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
In preclinical studies, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to reduce inflammation and disease symptoms in models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in these models. In addition, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide is its selectivity for TYK2, which reduces the risk of off-target effects. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide. One direction is the evaluation of its efficacy and safety in clinical trials for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another direction is the investigation of its potential for combination therapy with other drugs targeting different signaling pathways in the immune system. Finally, the development of more potent and selective inhibitors of TYK2 may lead to the discovery of even more effective treatments for autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(1-cyanocyclopentyl)aniline in the presence of a base to form the amide. The final step involves the introduction of a fluorine atom at the 6-position of the phenyl ring using a palladium-catalyzed cross-coupling reaction with a fluorinated arylboronic acid.
Applications De Recherche Scientifique
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to inhibit the activity of TYK2 and downstream signaling pathways, leading to a reduction in inflammation and disease symptoms. N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has also been shown to have a favorable safety profile in preclinical studies.
Propriétés
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-18-7-3-2-6-17(18)19(23)22-16-10-8-15(9-11-16)20(14-21)12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEILWLYNQDAJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

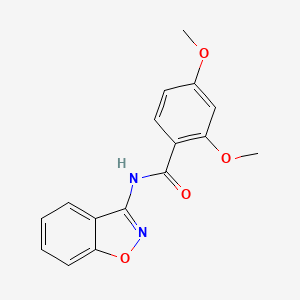
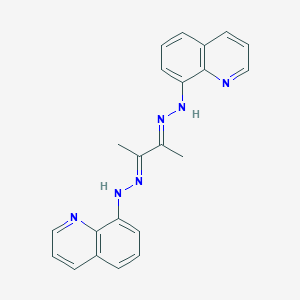
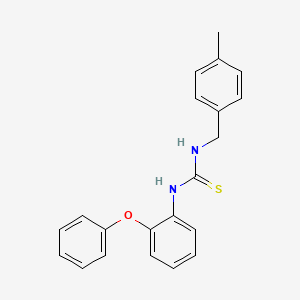
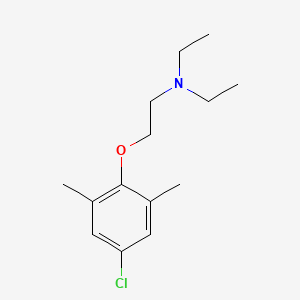
![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)
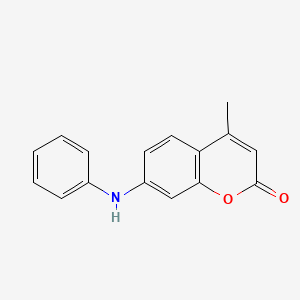
![5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5824168.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5824174.png)
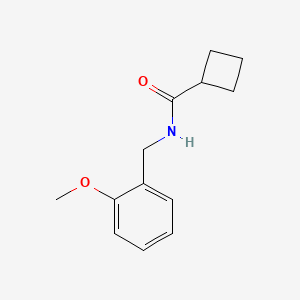
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5824221.png)
![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)
